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Executive Summary

Ruzinurad (also known as SHR4640) is an investigational small molecule that acts as a potent
and selective inhibitor of the Urate Transporter 1 (URAT1).[1] Developed by Jiangsu Hengrui
Pharmaceuticals, Ruzinurad is currently in late-stage clinical development for the treatment of
hyperuricemia and gout.[1][2] By specifically targeting URAT1, a key protein responsible for the
reabsorption of uric acid in the kidneys, Ruzinurad promotes the excretion of uric acid, thereby
lowering serum uric acid (sUA) levels.[3] Clinical trials have demonstrated its efficacy in
reducing sUA both as a monotherapy and in combination with existing treatments like
febuxostat, offering a promising new therapeutic option for patients with gout who are unable to
achieve target sUA levels with current standards of care.[4][5]

Introduction to Hyperuricemia and Gout

Gout is a common and painful form of inflammatory arthritis caused by the deposition of
monosodium urate crystals in and around the joints. This deposition is a direct consequence of
chronic hyperuricemia, a condition characterized by elevated levels of uric acid in the blood.
The management of gout primarily focuses on lowering sUA levels to prevent crystal formation
and dissolve existing tophi. While xanthine oxidase inhibitors (XOIs) like allopurinol and
febuxostat are the first-line therapies, a significant portion of patients fail to reach the target
sUA levels with XOI monotherapy. This has driven the development of novel therapeutic
agents, including selective URAT1 inhibitors like Ruzinurad.[4]
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Mechanism of Action: Selective URAT1 Inhibition

The kidneys play a crucial role in maintaining uric acid homeostasis. Uric acid is freely filtered
by the glomerulus and then undergoes a complex process of reabsorption and secretion in the
renal tubules. URAT1, encoded by the SLC22A12 gene, is a key transporter located on the
apical membrane of proximal tubule cells and is responsible for the majority of uric acid
reabsorption from the glomerular filtrate back into the bloodstream.[6]

Ruzinurad exerts its therapeutic effect by selectively inhibiting URAT1. By blocking this
transporter, Ruzinurad effectively reduces the reabsorption of uric acid, leading to increased
urinary excretion of uric acid and a subsequent reduction in sUA levels.[3] The selectivity of
Ruzinurad for URATL1 over other renal transporters, such as OAT1, OAT3, and ABCG2, is a
critical aspect of its design, aiming to minimize off-target effects and improve its safety profile
compared to older, non-selective uricosuric agents.[3][7]
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Figure 1: Mechanism of Action of Ruzinurad in the Renal Proximal Tubule.
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Pharmacological Profile
Pharmacodynamics

Clinical studies have consistently demonstrated the dose-dependent sUA-lowering effect of
Ruzinurad. In a Phase 2 study involving Chinese subjects with hyperuricemia, once-daily
administration of 5 mg and 10 mg of Ruzinurad for five weeks resulted in a significant
reduction in sUA levels compared to placebo.[8]

Pharmacokinetics

A Phase 1 study in healthy Chinese male volunteers evaluated the effect of food on the
pharmacokinetics of a single 10 mg oral dose of Ruzinurad. The study found that a high-fat,
high-calorie meal did not significantly affect the main pharmacokinetic parameters, suggesting
that Ruzinurad can be administered with or without food.[9] While specific values for Cmax,
AUC, and half-life from this single-dose study under fasted conditions are not detailed in the
available literature, the geometric mean ratios for AUC were within the standard bioequivalence
criteria.[9] Another study on the drug-drug interaction with febuxostat showed no clinically
relevant pharmacokinetic interactions between the two drugs.[10] A study in individuals with
mild to moderate hepatic impairment found no clinically significant impact on the
pharmacokinetics of Ruzinurad, suggesting no dose adjustment is necessary in this
population.[11]

Table 1: Summary of Key Pharmacological Properties of Ruzinurad
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Parameter Finding Citation

) ) Selective inhibitor of URAT1
Mechanism of Action [1][3]
(SLC22A12)

Primary Indication Hyperuricemia and Gout [1]

No clinically significant effect
Food Effect 9]
on Cmax and AUC

No clinically relevant
Drug Interactions pharmacokinetic interaction [10]

with febuxostat

No clinically relevant impact on
Hepatic Impairment pharmacokinetics in mild to [11]

moderate impairment

Clinical Efficacy and Safety

Ruzinurad has undergone extensive clinical evaluation in Phase 2 and Phase 3 trials,
demonstrating its efficacy and a generally well-tolerated safety profile.

Phase 2 Clinical Trials

A randomized, double-blind, dose-ranging Phase 2 study in Chinese subjects with
hyperuricemia showed that after 5 weeks of treatment, the proportion of subjects achieving the
target sUA level of <360 pmol/L was significantly higher in the 5 mg (32.5%) and 10 mg
(72.5%) Ruzinurad groups compared to the placebo group (0%).[8] The mean percent
reduction in sUA from baseline at week 5 was 32.7% for the 5 mg dose and 46.8% for the 10
mg dose, both statistically significant compared to placebo (5.9% reduction).[8]

Another Phase 2 study evaluated the efficacy and safety of Ruzinurad in combination with
febuxostat in patients with primary gout and hyperuricemia who had an inadequate response to
febuxostat alone.[5] After 12 weeks, a significantly greater proportion of patients in the
Ruzinurad 5 mg (53.1%) and 10 mg (56.9%) groups achieved the target sUA level of <360
pmol/L compared to the placebo group (13.7%).[4]

Table 2: Efficacy of Ruzinurad in a Phase 2 Combination Therapy Trial (12 Weeks)
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Proportion Odds Ratio
Treatment o p-value vs.
N Achieving sUA  (95% CI) vs.
Group Placebo
<360 pmol/L Placebo
Ruzinurad 10 mg
51 56.9% 8.7 (3.3-23.2) <0.0001
+ Febuxostat
Ruzinurad 5 mg
49 53.1% 7.1 (2.7-18.9) <0.0001
+ Febuxostat
Placebo +
51 13.7% - -
Febuxostat

Data from a 12-week, multicenter, randomized, double-blind, placebo-controlled, phase 2 study.

[4]15]

Phase 3 Clinical Trials

Ruzinurad has completed Phase 3 trials for the treatment of gout flares.[2] A multicenter,
randomized, double-blind, allopurinol-controlled study (NCT04956432) has been conducted to
further evaluate the efficacy and safety of Ruzinurad in subjects with gout.[12] The results from
these pivotal trials will be crucial for its potential regulatory approval.

Safety and Tolerability

Across the clinical trials, Ruzinurad has been generally well-tolerated.[4][8] In the combination
therapy study with febuxostat, the incidence of treatment-emergent adverse events (TEAES)
was comparable between the Ruzinurad and placebo groups.[4] The most common TEAES
were gout flares, which is an expected on-target effect when initiating urate-lowering therapy.[4]
Most TEAEs were mild to moderate in severity, and no TEAES led to treatment discontinuation
or death.[5]

Experimental Protocols
In Vitro URAT1 Inhibition Assay

A common method to assess the inhibitory activity of compounds against URAT1 is a cell-
based uric acid uptake assay.
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Objective: To determine the in vitro potency (e.g., IC50) of a test compound in inhibiting
URAT1-mediated uric acid transport.

Materials:

e Human Embryonic Kidney (HEK293) cells stably transfected with a human URAT1
expression vector.

» Non-transfected HEK293 cells (as a negative control).

e Cell culture medium (e.g., DMEM) with supplements.

e Radio-labeled [**C]-uric acid or a fluorescent substrate.

o Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).

e Test compound (Ruzinurad) and a reference inhibitor (e.g., benzbromarone).

 Scintillation counter or fluorescence plate reader.

Protocol:

e Cell Culture: Culture both URAT1-expressing and non-transfected HEK293 cells in
appropriate culture flasks until they reach a suitable confluency.

o Seeding: Seed the cells into multi-well plates (e.g., 24-well or 96-well) and allow them to
adhere and grow for 24-48 hours.

e Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying
concentrations of the test compound or reference inhibitor for a defined period (e.g., 10-30
minutes) at 37°C.

o Uptake Initiation: Initiate the uptake of uric acid by adding a solution containing [**C]-uric acid
(or a fluorescent substrate) to each well.

o Uptake Termination: After a specific incubation time (e.g., 5-15 minutes), terminate the
uptake by rapidly washing the cells with ice-cold assay buffer.
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e Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using

a scintillation counter or fluorescence using a plate reader.

o Data Analysis: Calculate the URAT1-specific uptake by subtracting the uptake in non-
transfected cells from that in URAT1-expressing cells. Determine the IC50 value of the test
compound by plotting the percentage of inhibition against the compound concentration and

fitting the data to a dose-response curve.
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Figure 2: Experimental Workflow for an In Vitro URATL1 Inhibition Assay.
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Phase 3 Clinical Trial Design (lllustrative Example)

The following is a representative design for a Phase 3 clinical trial evaluating the efficacy and
safety of Ruzinurad.

Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of Ruzinurad in
Combination with a Xanthine Oxidase Inhibitor (XOIl) in Patients with Gout and Inadequate
Response to XOI Monotherapy.

Primary Objective: To evaluate the superiority of Ruzinurad in combination with an XOI
compared to placebo with an XOI in achieving a target serum uric acid (SUA) level of <6 mg/dL
at 6 months.

Study Population: Adult patients with a diagnosis of gout and a screening sUA level 26.5 mg/dL
despite stable treatment with an XOI for at least 4 weeks.

Study Design:

Screening Phase (4 weeks): Patients continue their stable XOI dose.

Randomization: Eligible patients are randomized in a 1:1:1 ratio to receive Ruzinurad (e.g.,
5 mg or 10 mg once daily) or placebo, in addition to their ongoing XOI therapy.

Treatment Phase (12 months): Patients receive the double-blind study medication.

Follow-up Phase (4 weeks): Safety follow-up after the last dose of study medication.
Key Endpoints:
e Primary Efficacy Endpoint: Proportion of patients with sSUA <6 mg/dL at Month 6.

e Secondary Efficacy Endpoints:

[e]

Proportion of patients with sUA <5 mg/dL at Month 6.

o

Mean percent change in sUA from baseline to Month 6.

[¢]

Proportion of patients with resolution of tophi at Month 12.
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o Frequency of gout flares.

» Safety Endpoints: Incidence of adverse events, serious adverse events, and changes in
laboratory parameters.

Phase 3 Clinical Trial Flow

» | Placebo + XOI
"1 (12 months)
\4
Screening P Ruzinurad 10mg + XOI Follow-up
EE—
(4 weeks) @ (12 months) ' (4 weeks) ' @
A
»_ | Ruzinurad 5mg + XOI
- (12 months)
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Figure 3: Logical Flow of a Phase 3 Clinical Trial for Ruzinurad.

Conclusion

Ruzinurad is a promising, selective URATL1 inhibitor that has demonstrated significant efficacy
in lowering serum uric acid levels in patients with hyperuricemia and gout. Its targeted
mechanism of action, favorable safety profile observed in clinical trials to date, and the
potential for use in combination with existing therapies position it as a valuable future addition
to the therapeutic armamentarium for the management of gout. The completion of ongoing
Phase 3 trials will provide a more definitive assessment of its long-term efficacy and safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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